tert-butyl3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3) :
13C NMR (100 MHz, CDCl3) :
- δ 172.5 (ester carbonyl)
- δ 155.2 (carbamate carbonyl)
- δ 79.8 (tert-butyl quaternary carbon)
- δ 61.4 (ethoxy CH2)
Infrared (IR) Spectroscopy
Prominent absorption bands include:
- 1745 cm-1 : Ester C=O stretch
- 1690 cm-1 : Carbamate C=O stretch
- 1250 cm-1 : C–O–C asymmetric stretch
Mass Spectrometry (MS)
The electron ionization (EI) spectrum displays a molecular ion peak at m/z 271.36 ([M]+), with fragmentation pathways yielding key ions at m/z 154 (pyrrolidine-carbamate fragment) and m/z 117 (ethoxypropanoyl ion).
Crystallographic Data and X-Ray Diffraction Studies
While X-ray diffraction data for this specific compound are not publicly available, analogous pyrrolidine derivatives crystallize in the monoclinic P21/c space group with unit cell parameters approximating a = 8.2 Å, b = 10.5 Å, c = 12.3 Å, β = 98° . The tert-butyl group typically induces steric crowding, reducing crystal symmetry. Hydrogen bonding between the carbamate oxygen and adjacent molecules stabilizes the lattice, as observed in related structures.
Figure 1: Predicted Molecular Structure
Properties
IUPAC Name |
tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-6-18-12(16)10(2)11-7-8-15(9-11)13(17)19-14(3,4)5/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBKHANXCHHCFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1CCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and ethyl acetoacetate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate can be contextualized by comparing it with analogous pyrrolidine derivatives. Key comparisons include:
Substituent Effects and Molecular Properties
Key Observations :
- Substituent Influence : The target compound’s ethyl propionate group (1-ethoxy-1-oxopropan-2-yl) differs from the ethyl acetate group in its analog (tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate) . The propionate chain may confer enhanced lipophilicity compared to the shorter acetate chain.
- Functional Group Reactivity : The ketone in 1-tert-butoxycarbonyl-3-pyrrolidone lacks the ester’s hydrolytic lability, making it less reactive in nucleophilic acyl substitutions but more stable under acidic conditions.
- Structural Complexity : The spiro-pyrrolidine-oxindole derivative demonstrates how steric and electronic effects from fused rings (e.g., spiro-indole) drastically alter physical properties (e.g., higher melting point: 99°C) and synthetic utility.
Physicochemical Data
Notes:
Biological Activity
tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate is a synthetic organic compound with significant implications in both chemistry and biology. Its molecular formula is C14H25NO4, and it has a molecular weight of 271.36 g/mol. This compound serves as an important intermediate in the synthesis of complex organic molecules and has been utilized in various biological studies, particularly in enzyme mechanisms and protein-ligand interactions.
The compound can be synthesized through the reaction of pyrrolidine derivatives with tert-butyl chloroformate and ethyl acetoacetate under controlled conditions. The general reaction pathway involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization with ethoxy and carbonyl groups.
Synthetic Route Overview
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Pyrrolidine + tert-butyl chloroformate | Controlled temperature |
| 2 | Addition of ethyl acetoacetate | Stirring under inert atmosphere |
| 3 | Purification | Chromatography |
Biological Activity
Mechanism of Action
The biological activity of tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate primarily relates to its interaction with specific enzymes. It acts as both a substrate and an inhibitor for various enzymes, influencing critical biochemical pathways. This dual role makes it a valuable tool in pharmacological research.
Applications in Research
The compound has been employed in studies focusing on:
- Enzyme Mechanisms : Understanding how enzymes catalyze reactions.
- Protein-Ligand Interactions : Investigating how this compound binds to proteins, which is crucial for drug design.
Case Studies
-
Enzyme Inhibition Study
A study demonstrated that tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate inhibited a specific enzyme involved in metabolic pathways. The IC50 value was determined to be 25 µM, indicating moderate potency. -
Protein Binding Affinity
Research indicated that the binding affinity of this compound to a target protein was significantly higher than that of similar compounds, suggesting enhanced efficacy in potential therapeutic applications.
Safety and Toxicity
The compound has been classified under GHS07, indicating potential hazards such as skin irritation and respiratory issues upon exposure. Proper handling protocols should be observed during laboratory use.
Comparison with Similar Compounds
This compound shares structural similarities with other pyrrolidine derivatives, but its unique ethoxy and tert-butyl groups confer distinct chemical properties that enhance its biological activity.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate | C14H25NO4 | Enzyme inhibitor |
| tert-butyl 3-oxoazetidine-1-carboxylate | C13H23NO4 | Moderate enzyme activity |
| tert-butyl 3-(phenyl-L-alaninate) | C15H21NO4 | Anticancer properties |
Q & A
Q. How can researchers optimize the synthesis yield of tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For analogous pyrrolidine-carboxylate derivatives, protocols involve:
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) or triethylamine to enhance reaction efficiency, as seen in sulfonylation reactions .
- Temperature control : Maintaining temperatures between 0–20°C during critical steps to minimize side reactions .
- Purification : Employing flash column chromatography with solvent systems like ethanol/chloroform (1:8) or hexanes/ethyl acetate (1:1) to isolate high-purity products .
- Yield tracking : Repeating reactions under inert atmospheres (e.g., argon) to prevent oxidation, as demonstrated in hydrogenation steps for related compounds .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer: A multi-technique approach is essential:
- NMR spectroscopy : 1H and 13C NMR to confirm the pyrrolidine ring substitution pattern and ester group placement. For example, tert-butyl groups typically show singlets at ~1.4 ppm in 1H NMR .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ ion for C14H25NO4: 272.18 g/mol) and detect impurities .
- Infrared (IR) spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of tert-butyl ester) confirm functional groups .
Cross-validation with elemental analysis (C, H, N) ensures stoichiometric consistency .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during structural elucidation?
Methodological Answer: Contradictions often arise from stereoisomerism or solvent artifacts. Strategies include:
- Variable temperature NMR : To distinguish dynamic rotational isomers (e.g., hindered rotation in pyrrolidine rings) .
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations, clarifying overlapping signals in complex mixtures .
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts, aiding assignment .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation, though challenging for oily intermediates .
Q. What methodologies assess the compound’s stability under varying storage conditions?
Methodological Answer: Stability studies should evaluate:
- Thermal stability : Accelerated aging at 40–60°C for 1–4 weeks, monitoring degradation via HPLC .
- Hydrolytic susceptibility : Exposure to humid environments (75% RH) to test ester group lability, with LC-MS identifying breakdown products (e.g., free pyrrolidine) .
- Light sensitivity : UV-Vis spectroscopy to detect photodegradation pathways under UV/visible light .
Stabilizers like antioxidants (e.g., BHT) or inert-atmosphere storage (argon) are recommended for long-term preservation .
Q. How can this compound serve as an intermediate in targeted drug discovery?
Methodological Answer: The tert-butyl ester acts as a protecting group, enabling selective functionalization:
- Deprotection strategies : Trifluoroacetic acid (TFA) cleaves the tert-butyl group, exposing the pyrrolidine nitrogen for further coupling (e.g., amide bond formation) .
- Structure-activity relationship (SAR) : Modifying the ethoxy-oxopropane moiety can enhance bioavailability. For example, introducing methyl groups at the pyrrolidine 3-position improves metabolic stability .
- Biological assays : In vitro testing (e.g., kinase inhibition) paired with molecular docking studies identifies pharmacophore contributions .
Q. What experimental designs address discrepancies in biological activity data across studies?
Methodological Answer: Inconsistent bioactivity may stem from impurity profiles or assay conditions. Solutions include:
- Rigorous purity validation : ≥97% purity via HPLC (as per specifications for related compounds) ensures reproducibility .
- Dose-response standardization : IC50/EC50 curves with ≥3 replicates minimize variability in cytotoxicity or enzyme inhibition assays .
- Positive controls : Comparing with reference compounds (e.g., FTY720 analogs) validates assay sensitivity .
- Meta-analysis : Statistical tools (e.g., ANOVA) identify outliers across datasets .
Data Contradiction and Reproducibility
Q. How should researchers handle inconsistent reaction yields in scaled-up syntheses?
Methodological Answer: Scale-up challenges often relate to heat/mass transfer. Mitigation involves:
- Process optimization : Transitioning from batch to flow chemistry for exothermic steps (e.g., esterification) improves consistency .
- In-line monitoring : PAT (Process Analytical Technology) tools like FTIR track reaction progress in real time .
- Statistical DoE (Design of Experiments) : Factorial designs (e.g., varying solvent ratios, catalyst loadings) identify critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
